N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Medicinal Chemistry Physicochemical Profiling Oxalamide Scaffold

Researchers needing a structurally precise c-Met kinase inhibitor analog often encounter close analogs with undocumented substitution vectors that compromise SAR validity. This compound provides a fixed N1-cyclohexyl/N2-pyrrolidinyl-indolinyl oxalamide scaffold matching the c-Met patent pharmacophore. • Fixed substitution pattern for controlled lipophilicity and permeability profiling • Orthogonal chemotype control for kinase assay validation • Reference standard for oxalamide coupling method development on hindered amines

Molecular Formula C23H34N4O2
Molecular Weight 398.551
CAS No. 922014-06-0
Cat. No. B2967695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS922014-06-0
Molecular FormulaC23H34N4O2
Molecular Weight398.551
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCC3)N4CCCC4
InChIInChI=1S/C23H34N4O2/c1-26-14-11-18-15-17(9-10-20(18)26)21(27-12-5-6-13-27)16-24-22(28)23(29)25-19-7-3-2-4-8-19/h9-10,15,19,21H,2-8,11-14,16H2,1H3,(H,24,28)(H,25,29)
InChIKeyMDRUAVVSNVVCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: Structural Classification & Procurement Baseline


N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 922014-06-0) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker connecting a cyclohexylamine moiety on one side and a substituted ethylamine bearing both 1-methylindoline and pyrrolidine groups on the other [1][2]. With a molecular formula of C₂₃H₃₄N₄O₂ and a molecular weight of approximately 398.55 g/mol, the compound is typically supplied at ≥95% purity for research use [1]. The oxalamide core is a recognized scaffold in kinase inhibitor design, as evidenced by patent literature describing oxalamide derivatives that inhibit protein tyrosine kinase activity of growth factor receptors such as c-Met [2].

Kinase inhibitor chemotypeOxalamide scaffold with reported c-Met kinase-inhibitory pharmacophore (patent-defined).
Physicochemical profilingCyclohexyl-pyrrolidine substitution provides distinct lipophilicity and H-bond acceptor profile for SAR studies.
Synthetic challenge standardHindered oxalamide coupling substrate suitable for method development and reference.

Generic Substitution Risks for N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide


The N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide scaffold presents multiple substitution-sensitive vectors that preclude interchangeability among in-class analogs. The oxalamide core, disclosed as a kinase-inhibitory pharmacophore in c-Met-targeting patent families, derives its potency and selectivity from precise spatial arrangement of the flanking amine substituents [1]. Even within the narrow sub-series of 1-methylindolin-5-yl ethyl oxalamides, replacement of the cyclohexyl group with aromatic, heterocyclic, or smaller alkyl substituents alters calculated lipophilicity (XLogP3) by 0.3–1.5 log units and hydrogen-bonding capacity, which directly impacts membrane permeability and target engagement [2]. Similarly, substitution of pyrrolidine with piperidine, morpholine, or dimethylamine modifies both basicity and steric bulk at the ethylamine position, potentially rerouting metabolic clearance or ablating key binding interactions. These structure-activity relationship (SAR) sensitivities mean that generic procurement of a “close analog” without matched confirmatory data risks selecting a compound with fundamentally different target engagement, selectivity, or pharmacokinetic behavior.

N1 substitution sensitivity
Replacing cyclohexyl with aromatic or smaller alkyl groups may shift lipophilicity, altering membrane permeability and target engagement.
Amine substituent variability
Pyrrolidine vs piperidine, morpholine, or dimethylamine changes basicity and steric bulk, potentially rerouting metabolic clearance or ablating key binding interactions.
Scaffold-class mismatch
Oxalamides without kinase-inhibitory patent provenance may lack c-Met activity; functional annotation must be verified per scaffold.

Quantitative Differentiation of N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide from Close Analogs


Lipophilicity (XLogP3): Cyclohexyl vs. Benzodioxole Analog

Among the closest structurally characterized analogs, the N1-cyclohexyl substitution confers a higher calculated lipophilicity (XLogP3) compared to the benzo[d][1,3]dioxol-5-yl analog. This difference is predictive of altered membrane permeability and tissue distribution, which are critical parameters in cellular assay design and in vivo pharmacokinetic studies [1]. The quantitative comparison is based on PubChem-computed XLogP3 values for structurally authenticated analogs sharing the identical 1-methylindolin-5-yl-pyrrolidinyl-ethyl oxalamide core.

Lipophilicity XLogP3
Data to verify
Estimated ΔXLogP3 +0.5 to +1.0 log units higher for cyclohexyl analog
Target: ~3.3–3.8 (est.) vs benzodioxole analog XLogP3 2.8 (computed). No experimental logP available.
Supports permeability and distribution differentiation in SAR campaigns.
Computational estimate; verify with experimental logD.
Medicinal Chemistry Physicochemical Profiling Oxalamide Scaffold

H-Bond Acceptor Count: Pyrrolidine vs. Morpholine/Piperazine

The pyrrolidine substituent at the ethylamine position of the target compound provides a distinct hydrogen bond acceptor profile relative to analogs bearing morpholine or N-methylpiperazine at the same position. This difference affects both solubility and target binding interactions [1][2]. The quantitative comparison is derived from Computed Properties available in PubChem for authentic in-class analogs.

H-Bond Acceptor Profile
Class-level
Target: 5 H-bond acceptors (pyrrolidine mono-amine); morpholine analog: 6
Piperazine analog also 5 but spatial distribution differs (di-amine vs mono-amine).
Different solubility and target-binding geometry from morpholine/piperazine analogs.
Computed by Cactvs; no experimental pKa data.
Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

c-Met Kinase Inhibitor Pharmacophore Classification

The target compound belongs to a patent-defined oxalamide scaffold class explicitly claimed as inhibitors of protein tyrosine kinase activity of growth factor receptors, including c-Met. This provides a functional classification that distinguishes it from oxalamides developed for other targets (e.g., HIV gp120, antibacterial) or those with unknown biological annotation [1]. The class-level inference is that compounds within this patent family share a common kinase-inhibitory pharmacophore, whereas structurally similar oxalamides without this patent provenance may lack kinase activity.

c-Met Kinase Pharmacophore
Class-level
Patent-claimed oxalamide kinase inhibitor scaffold (c-Met, growth factor receptors).
No publicly confirmed kinase inhibition data for this specific compound.
Aligns with kinase drug discovery; substitution with non-kinase oxalamides may lack target relevance.
Class-level inference; verify experimentally.
Kinase Inhibition c-Met Cancer Therapeutics Patent Analysis

Application Scenarios for N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide


c-Met Kinase Inhibitor Lead Optimization & SAR

Based on its classification within the oxalamide kinase inhibitor patent family [1], this compound is most appropriately deployed as a tool compound or reference analog in c-Met kinase inhibitor SAR campaigns. Its cyclohexyl and pyrrolidine substituents provide a specific lipophilicity-hydrogen bonding profile that can be systematically varied to probe the effects of N1-alkyl substitution on kinase potency, selectivity, and cellular permeability. Procurement for this purpose is justified when the research objective requires a cyclohexyl-substituted oxalamide comparator within a broader analog matrix.

CNS vs. Peripheral Physicochemical Benchmarking

The estimated XLogP3 of 3.3–3.8 positions this compound near the upper boundary of CNS drug-likeness (typically XLogP 1–4). This makes it a useful calibration standard for assessing how incremental lipophilicity changes within the oxalamide series affect blood-brain barrier permeability predictions, plasma protein binding, and metabolic stability [2]. Researchers procuring this compound for physicochemical profiling should pair it with the lower-lipophilicity benzo[d][1,3]dioxol analog (XLogP 2.8) to establish a lipophilicity-response curve.

Orthogonal Chemotype Control for Kinase Selectivity Panels

When characterized kinase inhibitors from other chemotypes (e.g., type I ATP-competitive inhibitors) are being profiled, this oxalamide compound—lacking publicly confirmed kinase inhibition data but structurally related to a known kinase-inhibitor scaffold—can serve as a chemotype control. Its distinct oxalamide-based binding mode (if confirmed) would provide an orthogonal validation of assay sensitivity and selectivity, helping distinguish true target engagement from assay artifacts [1].

Synthetic Methodology for Hindered Oxalamide Couplings

The compound's structure, featuring a secondary cyclohexylamine and a sterically encumbered ethylamine bearing both indoline and pyrrolidine groups, makes it a challenging substrate for oxalamide bond formation. Synthetic chemistry groups may procure this compound as a reference standard for developing or optimizing coupling conditions (e.g., oxalyl chloride, carbodiimide, or CDI-mediated methods) applicable to hindered amine substrates [1].

Application
Selection Property
Validation Focus
c-Met kinase inhibitor SAR
Oxalamide kinase-inhibitory pharmacophore
Scaffold-specific target engagement and selectivity profiling
CNS/peripheral physicochemical benchmarking
Cyclohexyl substitution lipophilicity profile
Permeability and protein binding correlation
Kinase panel chemotype control
Oxalamide scaffold binding-mode divergence
Assay selectivity and artifact discrimination
Hindered oxalamide coupling optimization
Sterically encumbered amine substrate compatibility
Coupling efficiency and method robustness
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